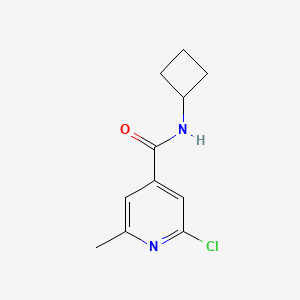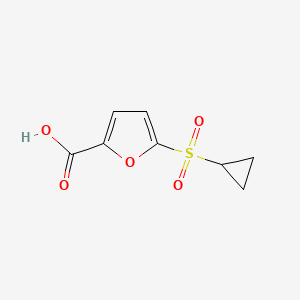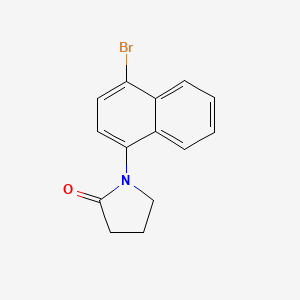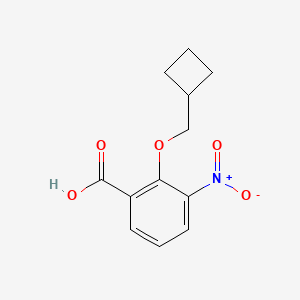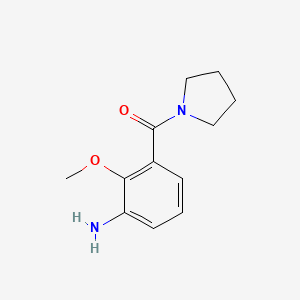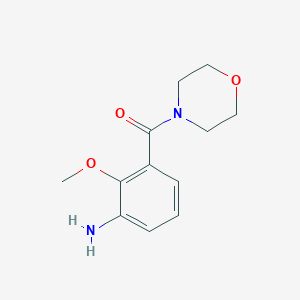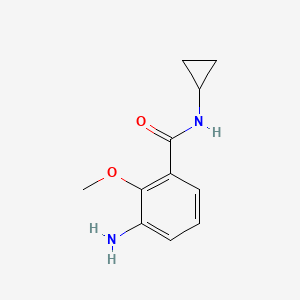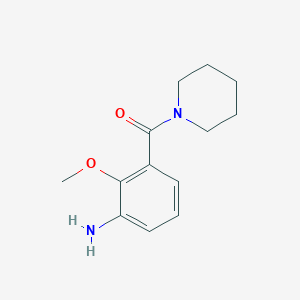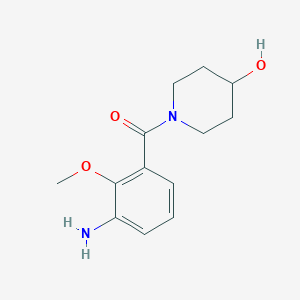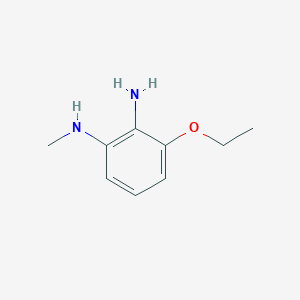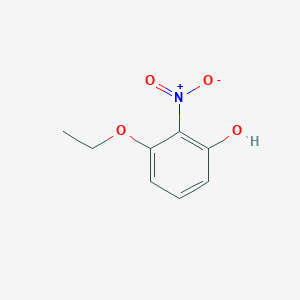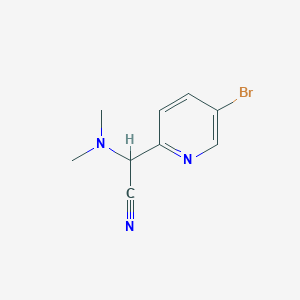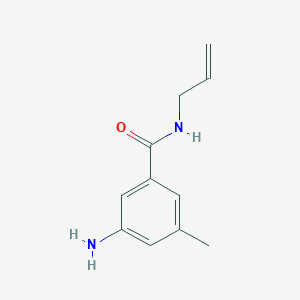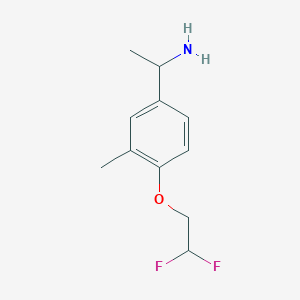
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine is an organic compound characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethanamine moiety
Preparation Methods
One common synthetic route includes the reaction of 4-hydroxy-3-methylphenyl ethanamine with 2,2-difluoroethanol under suitable conditions to form the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group enhances the compound’s ability to form hydrogen bonds, thereby influencing its binding affinity and specificity. The ethanamine moiety may interact with amino acid residues in proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(4-(2,2-Difluoroethoxy)-3-methylphenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-(2,2-Difluoroethoxy)-3-methoxyphenyl)ethanamine: This compound has a methoxy group instead of a methyl group, which may alter its chemical reactivity and biological activity.
1-(4-(2,2-Difluoroethoxy)-3-chlorophenyl)ethanamine: The presence of a chlorine atom can significantly impact the compound’s properties, including its electron density and steric effects.
Properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)-3-methylphenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO/c1-7-5-9(8(2)14)3-4-10(7)15-6-11(12)13/h3-5,8,11H,6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMQHUQFNOJNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
